molecular formula C8H13NO B2816127 4-oxa-9-azatricyclo[5.3.0.02,6]decane CAS No. 2059937-00-5

4-oxa-9-azatricyclo[5.3.0.02,6]decane

Cat. No.: B2816127
CAS No.: 2059937-00-5
M. Wt: 139.198
InChI Key: LIIAQGIQXMCMMB-UHFFFAOYSA-N
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Description

The tricyclo[5.3.0.02,6]decane framework is a fascinating and rigid three-dimensional structure. Its inherent strain and defined stereochemistry make it a valuable scaffold in the synthesis of complex molecules. The introduction of heteroatoms, such as oxygen and nitrogen, into this carbocyclic system further expands its chemical diversity and potential applications.

Polycyclic compounds are broadly classified based on the number of rings and the manner in which they are fused. The tricyclo[5.3.0.02,6]decane system is a tricyclic framework, meaning it is composed of three fused rings. More specifically, it can be described as a bridged system. The parent carbocyclic structure is derived from a bicyclo[5.3.0]decane (a fused five- and seven-membered ring system) with an additional bridge between carbons 2 and 6.

The systematic naming of polycyclic systems follows the von Baeyer nomenclature system for bicyclic compounds, with extensions for more complex structures. The name "tricyclo[5.3.0.02,6]decane" breaks down as follows:

tricyclo : Indicates the presence of three rings.

[5.3.0] : These numbers represent the number of atoms in the bridges connecting the two main bridgehead atoms.

02,6 : This superscript indicates an additional bridge of zero atoms between carbons 2 and 6.

decane (B31447) : Specifies a total of ten carbon atoms in the parent hydrocarbon skeleton.

For the specific compound of interest, "4-oxa-9-azatricyclo[5.3.0.02,6]decane", the prefixes "oxa" and "aza" denote the replacement of a carbon atom with an oxygen and a nitrogen atom, respectively. The numbers preceding these prefixes indicate the position of the heteroatoms in the ring system.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
Systematic Name This compound
CAS Number 2059937-00-5
Molecular Formula C8H13NO
SMILES C1NCC2C1C3COCC23

Data sourced from EnamineStore. enaminestore.com

Derivatives of this core structure have been synthesized, for example, 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles, which showcases the versatility of this tricyclic system as a scaffold in medicinal chemistry. nih.gov

The synthesis of tricyclic frameworks has been a long-standing challenge and a testament to the ingenuity of synthetic organic chemists. Historically, the construction of such intricate architectures has relied on a variety of powerful reactions.

One of the earliest and most fundamental approaches to related tricyclic systems is through photocycloaddition reactions . For instance, the photodimerization of cyclopentenone is a classic example that yields a tricyclo[5.3.0.02,6]decane skeleton. This [2+2] cycloaddition has been a cornerstone in the synthesis of polycyclic systems. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane, is another relevant historical method for constructing four-membered oxygen-containing rings within a larger framework.

Intramolecular cyclization reactions have also been pivotal. These can include various strategies such as aldol (B89426) condensations, Diels-Alder reactions, and radical cyclizations to forge the multiple ring systems in a controlled manner.

More contemporary approaches often employ transition-metal catalysis . For example, ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of complex ring systems, including those found in tricyclic structures. Similarly, palladium-catalyzed cross-coupling reactions have enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds necessary for assembling these intricate molecules.

For the synthesis of the specific this compound skeleton, a plausible modern approach could involve an intramolecular 1,3-dipolar cycloaddition . This strategy is well-suited for the construction of five-membered heterocyclic rings containing nitrogen and oxygen. The synthesis of a closely related 3-oxa-9-thia-4-azatricyclo[5.3.0.02,6]decane derivative has been reported via a 1,3-dipolar cycloaddition, highlighting the potential of this methodology.

The enantioselective synthesis of related rigid tricyclic amino acid derivatives based on a 4-azatricyclo[5.2.1.02,6]decane skeleton has also been achieved, demonstrating the progress in controlling the stereochemistry of these complex systems. beilstein-journals.org

While detailed research findings on the specific synthesis and applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a novel building block in medicinal chemistry and materials science. The historical and ongoing development of synthetic methodologies for tricyclic systems provides a solid foundation for the future exploration of this unique heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxa-9-azatricyclo[5.3.0.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAQGIQXMCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 4 Oxa 9 Azatricyclo 5.3.0.02,6 Decane Derivatives

Mechanistic Studies of Ring Formation Reactions

The construction of the tricyclo[5.3.0.02,6]decane skeleton is a significant synthetic challenge. The fusion of cyclopentane (B165970) and cyclobutane (B1203170) rings in a cis-anti-cis arrangement creates considerable ring strain, which dictates the feasible pathways for its synthesis. The introduction of heteroatoms adds another layer of complexity and electronic influence on these ring-forming reactions.

Photochemical reactions, particularly intramolecular [2+2] photocycloadditions, are among the most powerful and frequently utilized methods for constructing the tricyclo[5.3.0.02,6]decane core. researchgate.net This approach leverages the ability of ultraviolet light to promote the formation of four-membered rings from tethered diene systems, a transformation that is often difficult to achieve through thermal methods.

The general mechanism involves the photoexcitation of a chromophore, typically an α,β-unsaturated carbonyl group within a cyclic precursor, to its triplet excited state. This excited state then undergoes a cycloaddition with a tethered alkene moiety. The synthesis of the carbocyclic tricyclo[5.3.0.02,6]decane skeleton, a key structural motif in spatane diterpenes, has been achieved via the intramolecular [2+2] photocycloaddition of cyclopentenone derivatives. researchgate.net

For the synthesis of the 4-oxa-9-azatricyclo[5.3.0.02,6]decane system, a logical precursor would be a 2(5H)-furanone or a 2,5-dihydro-1H-pyrrol-2-one (a lactam) bearing an alkenyl side chain at the 5-position. Upon irradiation, these precursors can undergo regioselective intramolecular cycloaddition. Studies on 5-alkenyl-2,5-dihydro-1H-pyrrol-2-ones have shown that while shorter tethers (allyl groups) favor "crossed" cycloaddition, longer tethers (butenyl and pentenyl groups) preferentially yield the "straight" cycloadducts that would lead to the desired tricyclic framework. researchgate.net The regioselectivity is governed by the stability of the diradical intermediate formed during the reaction.

Precursor TypeTether LengthPredominant CycloadductReference
5-alkenyl-2,5-dihydro-1H-pyrrol-2-oneAllyl"Crossed" (azatricyclo[3.3.0.02,7]octanone) researchgate.net
5-alkenyl-2,5-dihydro-1H-pyrrol-2-oneButenyl"Straight" (azatricyclo[4.3.0.02,8]nonanone) researchgate.net
γ-hydroxymethyl-γ-butenolide esterAlkenylTricyclo[5.3.0.02,6]decane derivative researchgate.net

This table illustrates the influence of precursor structure and tether length on the outcome of intramolecular [2+2] photocycloaddition reactions leading to related polycyclic systems.

Thermal rearrangements, particularly sigmatropic shifts, offer an alternative strategy for constructing complex heterocyclic frameworks. Although direct application to the this compound system is not extensively documented, the principles of these reactions in analogous systems provide valuable mechanistic insights.

The Cope rearrangement is a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. In the context of bridged systems, the rigid conformation can pre-organize the molecule into the required boat- or chair-like transition state, often facilitating the rearrangement at lower temperatures than in acyclic systems. The pyrolysis of tricyclic systems containing a cis-1,2-divinylcyclobutane (B1149738) moiety can lead to Cope rearrangement products, such as dihydroazepines and dihydrooxepines, demonstrating the utility of this reaction in forming medium-sized heterocyclic rings from strained precursors.

An analogous and highly relevant reaction is the aza-Claisen rearrangement, a thermal researchgate.netresearchgate.net-sigmatropic shift that is instrumental in synthesizing various aza-heterocyclic compounds. This reaction typically proceeds through a suprafacial pathway and can be catalyzed by acids or Lewis acids.

Rearrangement TypePrecursorProduct TypeMechanistic Feature
Cope Rearrangementcis-2,3-divinyloxirane4,5-dihydrooxepine researchgate.netresearchgate.net-Sigmatropic shift
Cope Rearrangementcis-2,3-divinylaziridine4,5-dihydroazepine researchgate.netresearchgate.net-Sigmatropic shift
Aza-Claisen RearrangementAllylic vinyl amines/ethersγ,δ-Unsaturated imines/carbonyls researchgate.netresearchgate.net-Sigmatropic shift

This table summarizes key thermal rearrangements in analogous systems that could be adapted for the synthesis of complex oxa-aza heterocycles.

Transition metal catalysis provides a versatile toolkit for the formation of complex cyclic and polycyclic molecules, including bridged aza-heterocycles. nih.gov While specific applications to the this compound system are sparse, several catalytic strategies are applicable for constructing the necessary C-C and C-heteroatom bonds.

One prominent method is the ring-closing metathesis (RCM) , which has been successfully used to synthesize a variety of bridged azabicyclic alkenes. nih.gov This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct (e.g., ethene). A precursor containing appropriately positioned alkenyl chains could be cyclized to form one of the rings in the target system.

Another powerful strategy is the aza-Heck cyclization . researchgate.net This palladium-catalyzed reaction involves the intramolecular coupling of an amine with an alkene. It provides direct access to diverse N-heterocyclic ring systems and could be envisioned for closing one of the rings of the target molecule. researchgate.net

Radical cyclizations, often mediated by tin hydrides (Bu3SnH), also offer a pathway to bridged azabicyclic systems. These reactions can proceed via 5-exo or 6-endo cyclization pathways, and the regioselectivity can be controlled by substituents on the radical precursor. rsc.org

Catalytic MethodCatalyst/ReagentPrecursor TypeProduct
Ring-Closing MetathesisRuthenium Carbene ComplexN-Acyl-2,6-dialkenylpiperidineAzabicyclo[m.n.1]alkene
Aza-Heck CyclizationPd(0) ComplexN-(Pentafluorobenzoyloxy)sulfonamideN-Heterocycle
Radical CyclizationBu3SnH / AIBN1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine7-Azabicyclo[2.2.1]heptane / 8-Azabicyclo[3.2.1]octane

This table highlights key metal-catalyzed and radical-mediated methods for the synthesis of bridged azabicyclic compounds.

Intramolecular Transformations

Once the this compound skeleton is formed, its inherent strain and the presence of heteroatoms can drive unique intramolecular transformations. The high degree of rigidity imposed by the fused rings limits conformational flexibility, making certain intramolecular pathways more favorable. youtube.com

Acid-catalyzed rearrangements are a potential pathway for intramolecular transformation. Protonation of the ether oxygen could initiate a ring-opening cascade, leading to the formation of more stable bicyclic or monocyclic systems. For instance, acid-catalyzed cleavage of analogous bicyclic ketones can lead to bridge fission and the formation of hydroazulene derivatives. gla.ac.uk A similar process in the this compound system could lead to functionalized bicyclo[5.3.0]decane (hydroazulene) or bicyclo[4.2.1]nonane derivatives, releasing the strain associated with the four-membered ring.

Transannular cyclizations are another possibility, particularly if derivatives with appropriate functional groups are prepared. The rigid structure holds distant atoms in close proximity, which can facilitate bond formation across the ring system. gla.ac.uk

Intermolecular Reactions and Functional Group Interconversions

The reactivity of the this compound system in intermolecular reactions is largely dictated by the nucleophilicity of the nitrogen atom and the Lewis basicity of the ether oxygen.

The secondary amine at the 9-position is expected to be a key site of reactivity. It can undergo a variety of standard amine functionalization reactions:

N-Alkylation: Reaction with alkyl halides would yield quaternary ammonium (B1175870) salts.

N-Acylation: Treatment with acid chlorides or anhydrides would produce the corresponding amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides could be used to introduce aryl substituents.

The ether bridge at the 4-position is generally less reactive. However, under strongly acidic conditions, it can be protonated and subsequently cleaved by a nucleophile. This acid-catalyzed ring-opening would likely be facilitated by the release of ring strain. The reaction with strong hydrohalic acids (e.g., HBr, HI) would be expected to cleave the C-O bond, leading to a halo-alcohol derivative of the azabicyclo[5.2.0]nonane skeleton.

The strained cyclobutane portion of the molecule could also be susceptible to reactions that involve cleavage of C-C bonds, such as hydrogenolysis under metal catalysis, although this would require harsh conditions.

Functional GroupReagentReaction TypeExpected Product
Secondary Amine (N9)Alkyl Halide (R-X)N-AlkylationQuaternary Ammonium Salt
Secondary Amine (N9)Acid Chloride (RCOCl)N-AcylationN-Acyl Derivative (Amide)
Ether (O4)Strong Acid (HBr/HI)Acid-Catalyzed Ring OpeningHalo-alcohol derivative

This table outlines the expected intermolecular reactivity of the primary functional groups within the this compound framework.

Stereochemistry and Conformational Analysis

Configurational Isomerism of the Tricyclo[5.3.0.0²﹐⁶]decane Skeleton

The tricyclo[5.3.0.0²﹐⁶]decane skeleton is the carbocyclic analogue of the title compound and its stereochemistry provides a fundamental basis for understanding the heterocyclic version. This framework is classically formed via the [2+2] photocycloaddition of cyclopentenone. scispace.comscispace.com This dimerization can result in several configurational isomers depending on the orientation of the monomer units and the stereochemistry of the ring junctions.

The primary points of isomerism arise from:

Regiochemistry: The cyclopentenone units can dimerize in a "head-to-head" or "head-to-tail" fashion.

Stereochemistry: The fusion of the two rings can result in syn or anti arrangements. The cis-anti-cis isomer is a notable configuration within this class of compounds. acs.org

These possibilities lead to a variety of stereoisomers, each with distinct symmetries and physical properties. The specific isomer obtained in a synthesis is often dictated by the reaction conditions and the nature of any substituents on the cyclopentenone precursor. core.ac.uk X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are critical tools for the unequivocal assignment of the configuration of these isomers. core.ac.ukresearchgate.net

Possible Configurational Isomers of Tricyclo[5.3.0.0²﹐⁶]decane Skeletons
Isomer TypeDescriptionMethod of Formation
Head-to-head, synSymmetrical dimer with adjacent carbonyl groups and a syn fusion of the cyclobutane (B1203170) ring.Photodimerization
Head-to-head, antiSymmetrical dimer with adjacent carbonyl groups and an anti fusion of the cyclobutane ring.Photodimerization
Head-to-tail, synUnsymmetrical dimer with opposing carbonyl groups and a syn fusion of the cyclobutane ring.Photodimerization
Head-to-tail, antiUnsymmetrical dimer with opposing carbonyl groups and an anti fusion of the cyclobutane ring.Photodimerization

Diastereoselectivity and Enantioselectivity in Synthesis

The construction of the 4-oxa-9-azatricyclo[5.3.0.0²﹐⁶]decane system often involves cycloaddition reactions where control of stereochemistry is paramount. 1,3-dipolar cycloadditions, for instance, are powerful methods for constructing the five-membered heterocyclic rings. nih.gov These reactions are concerted, pericyclic processes that are typically highly stereospecific with respect to the dipolarophile. wikipedia.org

For example, the reaction of a nitrile oxide with an alkene can be used to form an isoxazoline (B3343090) ring, which is a precursor to the 4-oxa-9-aza core. The stereochemical outcome of such a reaction is highly dependent on the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. researchgate.net The approach of the 1,3-dipole to the alkene (dipolarophile) can occur from two different faces, potentially leading to two diastereomers. The inherent topology of the reactants often leads to a preference for one diastereomer over the other.

Achieving enantioselectivity requires the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. In the context of complex polycyclic systems, catalytic asymmetric 1,3-dipolar cycloadditions using metal complexes with chiral ligands have proven to be highly effective for synthesizing enantiomerically enriched pyrrolidines and related heterocycles. rsc.org The chiral catalyst creates a chiral environment around the reactants, influencing the transition state of the cycloaddition and favoring the formation of one enantiomer.

Conformational Preferences and Dynamics of the Azatricyclic System

The tricyclo[5.3.0.0²﹐⁶]decane framework is inherently rigid and strained due to the fusion of three small rings. The introduction of heteroatoms (oxygen and nitrogen) to form the 4-oxa-9-azatricyclo[5.3.0.0²﹐⁶]decane system introduces new conformational possibilities and constraints.

Cyclobutane Ring: The four-membered ring is expected to be nearly planar, though slight puckering can occur to alleviate strain.

Tetrahydrofuran and Pyrrolidine Rings: The five-membered rings will adopt envelope or twist conformations to minimize torsional and angle strain. The specific conformation will be influenced by the stereochemistry at the ring junctions and the nature of any substituents.

NMR spectroscopy is a primary tool for elucidating the conformation of these molecules in solution. Proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra are particularly informative, as their magnitude can be related to the dihedral angle between the coupled protons via the Karplus equation. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space distance information between protons, further defining the molecule's three-dimensional structure. researchgate.net

Influence of Substituents on Stereochemical Outcomes

Substituents can exert a profound influence on the stereochemical course of reactions used to build or modify the 4-oxa-9-azatricyclo[5.3.0.0²﹐⁶]decane skeleton. This influence can be steric or electronic in nature.

Steric Hindrance: In reactions involving the modification of the tricyclic core, reagents will preferentially approach from the less sterically hindered face of the molecule. The concave shape of the skeleton often creates a distinct "endo" and "exo" face, leading to high diastereoselectivity. For example, the reduction of a ketone or the epoxidation of an alkene on the framework will typically occur on the more accessible convex (exo) face.

Directing Effects: Substituents containing heteroatoms can act as directing groups. For example, a hydroxyl group can coordinate to a metal-based reagent, delivering it to a specific face of the molecule and controlling the stereochemical outcome of a subsequent reaction.

In cycloaddition reactions that form the ring system, substituents on either the dipole or the dipolarophile can influence both regioselectivity and diastereoselectivity. rsc.org Bulky substituents will favor transition states that minimize steric repulsion, often leading to the formation of a single stereoisomer. researchgate.net Computational studies using DFT (Density Functional Theory) can be employed to model the transition states of these reactions and predict the most likely stereochemical outcome. researchgate.net

Spectroscopic Data for a Related Tricyclic Sulfone

The following data for 5-Phenyl-3-oxa-9-thia-4-azatricyclo[5.3.0.0²,⁶]dec-4-ene 9,9-dioxide, a structural analogue, illustrates the use of NMR in structural elucidation.

NucleusChemical Shift (δ)Multiplicity and Coupling Constants (J)Assignment
¹H7.6–7.4mPhenyl protons
¹H5.20dd, J = 7.5, 2.5 Hz2-H
¹H4.4–4.2m6-H
¹H3.5–3.2m1,7,8,10-H

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (1H NMR) would reveal the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and splitting patterns (J-coupling), which indicate adjacent protons. For the rigid tricyclic structure of 4-oxa-9-azatricyclo[5.3.0.02,6]decane , the chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by anisotropic effects arising from the strained ring system. A hypothetical data table for the expected proton signals is presented below for illustrative purposes.

Table 1: Hypothetical 1H NMR Data

Proton Position Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 Data not available Data not available Data not available Data not available
H2 Data not available Data not available Data not available Data not available
H3α/β Data not available Data not available Data not available Data not available
H5α/β Data not available Data not available Data not available Data not available
H6 Data not available Data not available Data not available Data not available
H7 Data not available Data not available Data not available Data not available
H8 Data not available Data not available Data not available Data not available
H10α/β Data not available Data not available Data not available Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

Carbon NMR (13C NMR) provides information on the number of unique carbon atoms and their electronic environments. Carbons adjacent to the heteroatoms (oxygen at position 4 and nitrogen at position 9) would exhibit significant downfield shifts. The strained cyclobutane (B1203170) ring fused within the structure would also influence the chemical shifts of the bridgehead and bridge carbons.

Table 2: Hypothetical 13C NMR Data

Carbon Position Chemical Shift (ppm)
C1 Data not available
C2 Data not available
C3 Data not available
C5 Data not available
C6 Data not available
C7 Data not available
C8 Data not available
C10 Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to elucidating the relative stereochemistry of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra would be expected to show characteristic C-H stretching and bending frequencies for the alkane backbone. More importantly, prominent bands corresponding to the C-O-C ether linkage and the C-N amine linkage would be present. The absence of carbonyl (C=O) or hydroxyl (O-H) stretches would confirm the basic structure.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern in the mass spectrum would likely involve characteristic losses from the tricyclic system, potentially through cleavage of the ether or amine linkages or fragmentation of the strained cyclobutane ring.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable crystal of This compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, for a chiral molecule, X-ray crystallography performed on a single enantiomer can determine its absolute configuration. This would provide an unambiguous depiction of the molecule's solid-state conformation and packing in the crystal lattice.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic properties.

Geometry Optimization

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected level of theory (e.g., Density Functional Theory with a specific functional like B3LYP) and a basis set (e.g., 6-31G*), the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum on the potential energy surface is located. For 4-oxa-9-azatricyclo[5.3.0.02,6]decane, this process would yield precise bond lengths, bond angles, and dihedral angles for its complex, caged structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å)C2C6Data not available
Bond Length (Å)C1N9Data not available
Bond Angle (°)C2O4C5Data not available
Dihedral Angle (°)C1C2C6C7

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. This includes calculating the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for predicting reactivity. A Mulliken or Natural Bond Orbital (NBO) analysis could also be performed to determine the partial atomic charges, providing insight into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and helping to interpret experimental spectroscopic data.

Calculated NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can predict the 1H and 13C NMR spectra. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and confirm the proposed structure of this compound.

Table 2: Hypothetical Calculated 13C and 1H NMR Chemical Shifts for this compound

AtomCalculated 13C Shift (ppm)Calculated 1H Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C7Data not availableData not available
C8Data not availableData not available
C10Data not availableData not available

Vibrational Frequency Analysis

A vibrational frequency analysis is typically performed after a successful geometry optimization. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) spectrum of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., bond stretching, angle bending). This theoretical spectrum can be compared with an experimental IR spectrum to aid in structural elucidation.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool for investigating potential reaction mechanisms involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can locate transition state structures, which represent the energy barriers of the reaction. Comparing the energies of reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. However, no such mechanistic studies have been published for this specific compound.

Transition State Analysis

Transition state analysis is a computational method used to study the mechanism of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, connecting reactants to products. The energy of this state is crucial for determining the reaction's activation energy and, consequently, its rate.

For a reaction involving this compound, such as its formation via an intramolecular cyclization or its subsequent rearrangement, transition state analysis would provide critical insights. Theoretical chemists would use computational methods like Density Functional Theory (DFT) to model the geometric and energetic properties of the transition state. This analysis would reveal the precise arrangement of atoms as bonds are formed and broken. While no specific studies exist for this compound, research on intramolecular oxa-Michael additions to form other heterocycles shows that transition states can be either "early" or "late" along the reaction path, which impacts stereoselectivity. rsc.org

Reaction Energy Profiles

A reaction energy profile is a graph that plots the change in potential energy of a system as it proceeds from reactants to products. Key points on this profile include the energies of the reactants, products, any intermediates, and the transition states that connect them.

A theoretical study on this compound would involve calculating the energies of all species involved in a proposed reaction pathway. This would allow for the construction of an energy profile, illustrating whether the reaction is exothermic or endothermic and identifying the rate-determining step (the one with the highest activation barrier). Such profiles are fundamental to understanding reaction feasibility and kinetics.

Stereochemical Prediction and Conformational Search Algorithms

The rigid tricyclic framework of this compound limits its conformational flexibility compared to acyclic or monocyclic molecules. However, computational algorithms are essential for identifying the most stable three-dimensional arrangement (conformation) of the molecule and predicting the stereochemical outcomes of its reactions.

Non-Covalent Interactions and Hyperconjugation in Tricyclic Systems (e.g., NBO and NCS analysis)

The stability and electronic structure of this compound would be influenced by a variety of non-covalent and hyperconjugative interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. researchgate.net An NBO analysis of this compound would quantify hyperconjugative effects, such as the donation of electron density from a lone pair on the oxygen or nitrogen atom into an adjacent anti-bonding orbital. These interactions are crucial for understanding the molecule's stability and reactivity. For instance, studies on related strained organic cages have used NBO analysis to examine the hybridization of orbitals and its effect on bond strength. researchgate.net

NCS (Natural Chemical Shielding) analysis is often used in conjunction with NBO to partition calculated NMR chemical shifts into contributions from different molecular orbitals. This can help elucidate how specific steric and electronic effects, like hyperconjugation, influence the magnetic environment of each nucleus. researchgate.net For the tricyclo[5.3.0.02,6]decane skeleton, such analysis has been used to explain differences in NMR spectra between syn and anti isomers by evaluating steric and spatial hyperconjugative interactions. researchgate.net

A hypothetical data table from an NBO analysis on this compound might look like the following, illustrating the stabilization energy E(2) for key donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N9σ* (C1-C2)Data not available
LP (1) N9σ* (C8-C7)Data not available
LP (1) O4σ* (C3-C2)Data not available
LP (1) O4σ* (C5-C6)Data not available
σ (C1-H)σ* (N9-C8)Data not available

This table is illustrative. The values are listed as "Data not available" as no published research provides this specific information.

Synthesis and Exploration of Derivatives and Analogues

Systematic Modification of the 4-oxa-9-azatricyclo[5.3.0.02,6]decane Core

The synthesis of the broader tricyclo[5.3.0.02,6]decane skeleton can be achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions. psu.edu For instance, the reaction of 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide with nitrile oxides or nitrones can yield tricyclic sulfones with the desired framework. psu.edu This approach offers a versatile entry point for introducing a range of substituents and functionalities onto the core structure.

Further modifications can be accomplished through conventional transformations of precursors like the anhydride (B1165640) formed from the [2+2] cycloadduct of 3-sulfolene (B121364) and maleic anhydride. psu.edu This anhydride can be converted into various imides, which can then undergo further reactions to introduce diversity at the nitrogen atom and other positions of the tricyclic system. psu.edu While specific examples of systematic modification of the this compound core are not extensively detailed in the provided search results, the methodologies applied to analogous tricyclic systems provide a roadmap for such explorations. The strategic functionalization of this core would allow for a systematic investigation of structure-activity relationships.

Heteroatom Variation within the Tricyclic System

Altering the heteroatoms within the tricyclic scaffold can significantly impact its electronic properties, conformation, and biological activity. This section explores the introduction of sulfur and the creation of spirocyclic systems as alternative architectures.

The replacement of a carbon or oxygen atom with sulfur introduces a larger, more polarizable atom, which can lead to new intermolecular interactions. A key example of a sulfur-containing analogue is 5-phenyl-3-oxa-9-thia-4-azatricyclo[5.3.0.02,6]dec-4-ene 9,9-dioxide.

Synthesis and Research Findings:

The synthesis of 5-phenyl-3-oxa-9-thia-4-azatricyclo[5.3.0.02,6]dec-4-ene 9,9-dioxide (Compound 20 in the cited literature) is achieved through a 1,3-dipolar cycloaddition reaction. psu.edu The reaction involves heating a solution of 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide with N-hydroxybenzimidoyl chloride in dry toluene. psu.edu The product is isolated as colorless crystals. psu.edu

Reactants Reaction Conditions Product Yield Reference
3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide, N-hydroxybenzimidoyl chlorideDry toluene, reflux, 64 h5-phenyl-3-oxa-9-thia-4-azatricyclo[5.3.0.02,6]dec-4-ene 9,9-dioxide19% psu.edu

This synthetic approach has been extended to include other nitrile oxides, such as N-hydroxy-4-methoxybenzimidoyl chloride, affording the corresponding 5-(4-methoxyphenyl) derivative in a higher yield of 45%. psu.edu However, the alkene precursor, 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide, was found to be a relatively poor dipolarophile, showing limited reactivity with other 1,3-dipoles like nitrile imines and nitrile sulfides. psu.edu

Spirocyclic systems, where two rings share a single atom, offer a distinct three-dimensional architecture compared to the fused rings of the tricyclic core. The 6-oxa-9-azaspiro[4.5]decane framework is a notable example of such a system.

Synthesis and Properties:

Various synthetic methods have been developed for the construction of oxa-azaspiro[4.5]decane derivatives. researchgate.net These compounds are of interest due to their presence in numerous biologically active molecules. The basic 6-oxa-9-azaspiro[4.5]decane has the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . uni.lucymitquimica.com

Compound Name CAS Number Molecular Formula Molecular Weight Physical Form
6-oxa-9-azaspiro[4.5]decane130643-07-1C8H15NO141.21 g/mol Liquid

Research into derivatives of this spirocyclic system has led to the development of potent and selective 5-HT1A receptor agonists. nih.gov For example, a series of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated for their pharmacological activity. nih.gov

Development of Libraries of Tricyclic Compounds for Research

The systematic exploration of the chemical space around the this compound scaffold necessitates the development of compound libraries. Combinatorial chemistry and parallel synthesis are powerful tools for generating a large number of structurally related compounds for high-throughput screening.

The development of such libraries would typically involve a versatile synthetic route to the core scaffold, followed by the introduction of a diverse range of building blocks at various functionalization points. While specific libraries based on the this compound scaffold are not detailed in the search results, the principles of combinatorial library design are well-established. nih.govnih.govimperial.ac.uk These strategies often employ solid-phase synthesis to facilitate purification and automation. The creation of a diverse library of this compound derivatives would be a valuable resource for discovering new compounds with interesting biological or material properties.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The construction of complex, rigid polycyclic systems like 4-oxa-9-azatricyclo[5.3.0.02,6]decane necessitates innovative and efficient synthetic strategies. Future advancements will likely move beyond traditional linear syntheses towards more sophisticated and powerful approaches.

One of the most promising future directions is the application of Diversity-Oriented Synthesis (DOS) . DOS aims to broadly populate chemical space by creating libraries of structurally diverse molecules from a common starting point. acs.orgcam.ac.uk This approach would enable the generation of various derivatives of the this compound core by systematically varying functional groups, stereochemistry, and the molecular framework itself. acs.orgcam.ac.uk Methodologies such as tandem aza-Cope-Mannich cyclizations or Michael/retro Michael sequences, which have been used to create other novel polycyclic heterocycles, could be adapted to build upon or form the core tricyclic system. nih.govnih.gov

Furthermore, the development of novel catalytic cascade reactions represents a significant area of research. For instance, a dipolar cycloaddition cascade initiated by a rhodium-derived carbene has been effectively used to construct the core of other complex aza-tricyclic systems and could be a powerful tool for synthesizing derivatives of this scaffold. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, improve synthetic efficiency and allow for the rapid assembly of molecular complexity from simpler precursors. nih.gov Additionally, strategies involving intramolecular [2+2] photocycloaddition reactions, which have been successfully employed in the synthesis of other functionalized tricyclic decane (B31447) ring systems, could offer new pathways to this and related oxa-aza architectures. ias.ac.inucl.ac.uk

Advanced Spectroscopic Techniques for Complex Tricyclic Architectures

The unambiguous structural elucidation of complex, three-dimensional molecules such as this compound and its derivatives is critically dependent on sophisticated analytical methods. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, the spectral complexity of such rigid systems often requires more advanced techniques to resolve overlapping signals and definitively assign stereochemistry. ipb.pt

Future characterization will heavily rely on Two-Dimensional (2D) NMR Spectroscopy . wikipedia.org Techniques that are indispensable for such complex structures include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks, which is essential for tracing the connectivity of protons through the rigid carbocyclic and heterocyclic rings of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon nuclei (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. wikipedia.orglibretexts.org For nitrogen-containing heterocycles, ¹H-¹⁵N HSQC can be invaluable for probing the electronic environment of the nitrogen atom. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two to three bonds, HMBC is crucial for piecing together the complete carbon skeleton and identifying connections across quaternary carbons or heteroatoms. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a rigid tricyclic system, NOESY is paramount for determining the relative stereochemistry and confirming the three-dimensional arrangement of substituents on the scaffold. ipb.pt

The combined application of these 2D NMR experiments will be essential for the unambiguous structural verification of any newly synthesized derivatives of the this compound scaffold. ipb.pt

Integration of Machine Learning in Retrosynthesis and Reaction Prediction

The synthesis of a novel and complex target molecule like this compound is a significant challenge that can be streamlined by computational tools. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in chemical synthesis, capable of navigating the vast landscape of possible reaction pathways. nih.govsemanticscholar.org

Beyond planning, machine learning models are also becoming proficient at forward reaction prediction . nih.govpreprints.org Given a set of reactants and conditions, these models can predict the likely product(s) with high accuracy. preprints.org This capability is invaluable for validating the steps proposed by retrosynthesis algorithms and for optimizing reaction conditions to maximize yield and minimize byproducts. nih.gov As these AI tools become more sophisticated, they will enable chemists to design and execute syntheses for complex targets like this compound with greater speed, efficiency, and innovation. asiaresearchnews.com

Exploration of New Chemical Space within Polycyclic Heterocycles

The this compound scaffold represents an entry point into a region of chemical space defined by rigid, three-dimensional structures. The exploration of this space is a key future direction, as such molecules often possess unique biological and material properties due to their well-defined spatial arrangement of functional groups. nih.gov

A primary strategy for this exploration is scaffold-based diversity-oriented synthesis . mskcc.org Starting with the core tricyclic system, a library of analogues can be created by introducing a variety of substituents at different positions. This approach generates molecules with distinct shapes and functionalities, which is crucial for discovering novel biological activities. cam.ac.ukmskcc.org The rigid nature of the this compound backbone makes it an excellent scaffold for presenting functional groups in precise three-dimensional orientations, a feature often critical for specific interactions with biological targets like proteins. nih.gov

The synthesis of novel aza- and oxa-containing macrocycles and other complex architectures demonstrates a continuing interest in expanding the accessible chemical space of heterocycles. mdpi.comresearchgate.netelsevierpure.com By developing synthetic routes to functionalize the this compound core, researchers can create new classes of compounds with the potential for applications in medicinal chemistry, materials science, and catalysis. This strategic expansion of chemical diversity is essential for uncovering new molecular functions and advancing chemical science. acs.org

Q & A

Basic Research Questions

Q. What experimental techniques are critical for determining the molecular structure of 4-oxa-9-azatricyclo[5.3.0.0²,⁶]decane?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For accurate refinement, employ programs like SHELXL, which handle crystallographic data to resolve bond lengths, angles, and ring conformations . For validation, cross-reference XRD data with computational models (e.g., DFT calculations) to confirm stereoelectronic effects in the tricyclic framework. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, can corroborate connectivity and symmetry, but may require advanced 2D techniques (e.g., COSY, NOESY) to resolve overlapping signals in rigid systems .

Q. How can researchers assess the purity of 4-oxa-9-azatricyclo[5.3.0.0²,⁶]decane during synthesis?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection to quantify impurities. Pair this with 1^1H NMR integration to detect residual solvents or byproducts. For trace analysis, gas chromatography-mass spectrometry (GC-MS) is effective for volatile derivatives. Note that purity standards for tricyclic compounds often require ≥95% purity for reproducible biological or catalytic studies .

Advanced Research Questions

Q. What strategies optimize the synthesis of 4-oxa-9-azatricyclo[5.3.0.0²,⁶]decane derivatives with regioselective functionalization?

  • Methodological Answer: Leverage cycloaddition reactions (e.g., Diels-Alder) or ring-opening/closure cascades to build the tricyclic core. For regioselectivity, employ directing groups (e.g., electron-withdrawing substituents) to control electrophilic substitution. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to identify intermediates. Post-functionalization (e.g., alkylation, acylation) requires steric and electronic analysis: use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites .

Q. How can conformational dynamics of 4-oxa-9-azatricyclo[5.3.0.0²,⁶]decane be analyzed experimentally?

  • Methodological Answer: Variable-temperature NMR (13^{13}C VT-NMR) can detect ring-flipping or chair-boat transitions by observing signal coalescence. For rigid systems, X-ray crystallography provides static snapshots, while molecular dynamics (MD) simulations (e.g., AMBER force fields) model flexibility. Synchrotron-based small-angle X-ray scattering (SAXS) may probe bulk conformational changes in solution, though this is more common for larger aggregates .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer: Cross-validate using complementary techniques. For example, if NMR suggests a planar conformation but XRD reveals puckering, re-examine solvent effects or crystal-packing forces. For ambiguous mass spectrometry (MS) fragments, employ tandem MS/MS with collision-induced dissociation (CID) to clarify fragmentation pathways. In cases of unresolved stereochemistry, synthesize enantiopure analogs and compare circular dichroism (CD) spectra .

Q. What experimental designs are effective for studying the reactivity of 4-oxa-9-azatricyclo[5.3.0.0²,⁶]decane under catalytic conditions?

  • Methodological Answer: Design a matrix of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software. For catalytic hydrogenation, employ Parr reactors with in-situ pressure monitoring. Use 15^{15}N or 17^{17}O isotopic labeling to track mechanistic pathways via NMR or MS. For heterogeneous catalysis, pair kinetic studies with surface characterization (e.g., XPS, TEM) to correlate activity with catalyst morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.